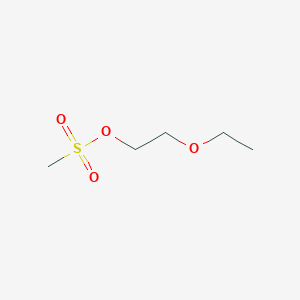

2-Ethoxyethyl methanesulfonate

Übersicht

Beschreibung

2-Ethoxyethyl methanesulfonate is a chemical compound with the molecular formula C5H12O4S . It is commonly used in laboratory settings.

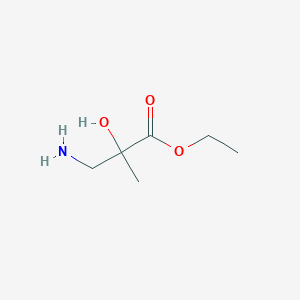

Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl methanesulfonate consists of a methanesulfonate group attached to an ethoxyethyl group . The InChI code for this compound isInChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 . Physical And Chemical Properties Analysis

2-Ethoxyethyl methanesulfonate is a colorless liquid with a molecular weight of 168.21. It has a vapor pressure of 0.024 Pa at 25 ℃ and a solubility of 103 g/L in water at 20 ℃. The compound is flammable, and its flashpoint is 85 ℃.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Ethoxyethyl methanesulfonate is involved in the synthesis and characterization of various chemical compounds. For example, diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to form different compounds with potential applications in supramolecular chemistry. These compounds exhibit unique structural motifs and may contribute to the development of new materials with specific properties (Shankar et al., 2011).

Microbial Metabolism

Methanesulfonic acid, a related compound, plays a role in microbial metabolism, particularly in the biogeochemical cycling of sulfur. Diverse aerobic bacteria use methanesulfonate as a source of sulfur for growth, highlighting its ecological significance (Kelly & Murrell, 1999).

Antineoplastic Activity

Some derivatives of methanesulfonates, such as 2-chloroethyl (methylsulfonyl)methanesulfonate, have shown antineoplastic activity against certain types of leukemia, suggesting their potential application in cancer research (Shealy et al., 1984).

Analysis in Pharmaceuticals

Methanesulfonic acid is used in pharmaceuticals and can contain impurities like methyl methanesulfonate and ethyl methanesulfonate. Research has been conducted to develop methods for determining these impurities, indicating the importance of 2-Ethoxyethyl methanesulfonate in quality control and safety in pharmaceutical manufacturing (Zhou et al., 2017).

Hydrolysis and Chemical Reactions

Studies have been conducted on the hydrolysis of methanesulfonate esters, which is significant in the context of removing potentially genotoxic alkyl esters of methane sulfonic acid in various processes (Chan, Cox, & Sinclair, 2008).

Catalytic Applications

Methanesulfonic acid has been used as a catalyst in the synthesis of benzoxazoles and other compounds, showcasing its utility in facilitating chemical reactions (Kumar, Rudrawar, & Chakraborti, 2008).

Textile Industry

In the textile industry, methanesulfonic acid has been explored as a catalyst for finishing cotton to produce durable-press properties, demonstrating its applicability in material science and textile engineering (Reinhardt et al., 1973).

Safety and Hazards

2-Ethoxyethyl methanesulfonate is highly toxic and can cause severe skin and eye irritation . It is a potent alkylating agent that can cause DNA damage and induce genetic mutations . It has been classified as a hazardous substance by the United States Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) .

Eigenschaften

IUPAC Name |

2-ethoxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJFCQFIGKZNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide](/img/structure/B2371075.png)

![2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2371078.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)

![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)

![[(E)-3-thienylmethyleneamino]thiourea](/img/structure/B2371095.png)

![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)